JH-Lph-33

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

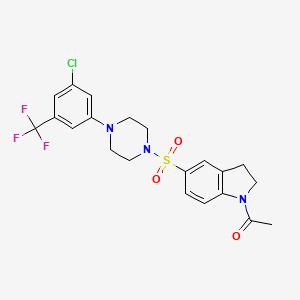

JH-Lph-33 is a novel LpxH inhibitor developed to combat multidrug-resistant Gram-negative bacteria, such as Klebsiella pneumoniae and Escherichia coli. It disrupts lipid A biosynthesis—a critical component of lipopolysaccharides (LPS) in bacterial outer membranes—by binding to the LpxH enzyme, a key catalyst in the Raetz pathway . Structurally, this compound is derived from the parent compound AZ1, incorporating a meta-chloro substitution on its phenyl ring. This modification enhances hydrophobic interactions within the enzyme’s substrate-binding pocket, significantly improving inhibitory potency and antibiotic efficacy .

Key attributes of this compound include:

- Mechanism: Competitive inhibition of LpxH, preventing the conversion of UDP-2,3-diacylglucosamine (UDP-DAGn) to lipid X.

- Structural Features: A trifluoromethyl group at the para-position and a chloro group at the meta-position on the phenyl ring, optimizing binding affinity .

- Initial Efficacy: Demonstrated a minimum inhibitory concentration (MIC) of 1.6 μg/mL against K. pneumoniae, a >40-fold improvement over AZ1 (MIC >64 μg/mL) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JH-LPH-33 involves multiple steps, starting with the preparation of the sulfonyl piperazine core. The key steps include:

Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate precursors.

Sulfonylation: The piperazine ring is then sulfonylated using sulfonyl chloride under controlled conditions.

Functional Group Modifications: Various functional groups are introduced to the piperazine ring to enhance its inhibitory activity against LpxH.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are used to produce the piperazine core.

Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent are optimized for large-scale production.

Purification: The final product is purified using techniques like crystallization and chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

JH-LPH-33 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups on the piperazine ring.

Substitution: Substitution reactions are used to introduce different functional groups, enhancing the compound’s inhibitory activity

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various halides and nucleophiles are employed in substitution reactions

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different levels of inhibitory activity against LpxH .

Scientific Research Applications

JH-LPH-33 is a sulfonyl piperazine derivative and an analog of AZ1, designed to inhibit LpxH, an enzyme crucial for lipid A biosynthesis in Gram-negative bacteria . Research indicates that this compound has enhanced potency compared to its parent compound, AZ1, and has been investigated for its potential as an antibiotic .

Scientific Research Applications of this compound

- Inhibition of LpxH Enzyme : this compound is a potent inhibitor of LpxH in Klebsiella pneumoniae (K. pneumoniae) and Escherichia coli (E. coli) . It has demonstrated significantly improved in vitro inhibition of LpxH compared to AZ1 . For instance, the IC50 values for this compound against K. pneumoniae LpxH and E. coli LpxH are 0.026 μM and 0.046 μM, respectively, which are 13.8-fold and 3.0-fold better than AZ1 .

- Competitive Inhibition Mechanism : Studies suggest that this compound functions as a competitive inhibitor of LpxH . The increase in IC50 values with increasing concentrations of the substrate UDP-DAGn supports this mechanism .

- Structural Validation : The crystal structure analysis of this compound in complex with K. pneumoniae LpxH confirmed the predicted binding mode, showing that the chloro group fills a hydrophobic pocket, enhancing the interaction with the enzyme .

- Antibiotic Activity : this compound exhibits improved antibiotic activity compared to AZ1 . However, its activity varies among different bacterial species. For example, it does not show measurable antibiotic activity against wild-type E. coli, possibly due to efflux pumps blocking its cellular entry or actively secreting the compound .

Data Table: Inhibitory Activity of this compound and AZ1 against LpxH

| Compound | LpxH Source | IC50 (μM) | Fold Improvement vs. AZ1 |

|---|---|---|---|

| This compound | K. pneumoniae | 0.026 | 13.8 |

| This compound | E. coli | 0.046 | 3.0 |

| AZ1 | K. pneumoniae | 0.36 | N/A |

| AZ1 | E. coli | 0.14 | N/A |

Case Studies and Research Findings

- Structure-Activity Relationship : Research has explored modifications of this compound to enhance its activity. For example, extending the acyl chain of this compound has been evaluated to develop di-manganese-chelating LpxH inhibitors .

- Efflux Pump Interaction : Studies using disk diffusion assays have confirmed the role of efflux pumps in reducing the efficacy of this compound in certain bacterial strains . This suggests that the compound's effectiveness can be improved by co-administration with efflux pump inhibitors or by using efflux-deficient bacterial strains .

- Di-Manganese Chelation : Recent efforts have focused on developing LpxH inhibitors that chelate the di-manganese cluster in the active site of LpxH . This approach has led to the development of new compounds like JH-LPH-45 and JH-LPH-50, which show significantly improved potency .

Authoritative Insights

- This compound serves as a lead compound for developing more potent LpxH inhibitors targeting multidrug-resistant Gram-negative pathogens .

- The ligand dynamics and structural insights gained from studying this compound have facilitated the design of novel LpxC and LpxH inhibitors with enhanced enzymatic activity and antibiotic properties .

- Rational design approaches, incorporating multiple ligand conformations, have enabled the creation of compounds with significantly enhanced potency in enzymatic assays and improved antibiotic activity in vitro and in animal models .

Mechanism of Action

JH-LPH-33 exerts its effects by inhibiting the enzyme UDP-2,3-diacylglucosamine pyrophosphate hydrolase LpxH. The compound binds to the L-shaped acyl chain-binding chamber of LpxH, preventing the enzyme from catalyzing the hydrolysis of UDP-2,3-diacylglucosamine pyrophosphate. This inhibition disrupts the biosynthesis of lipid A, compromising the integrity of the bacterial outer membrane and leading to bacterial cell death .

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural and Functional Analogues

JH-Lph-33 is part of a series of pyridinyl sulfonyl piperazine derivatives designed to optimize LpxH inhibition. Below is a comparative evaluation of this compound with its structural predecessors and derivatives:

Table 1: Key Parameters of this compound and Analogous Compounds

Structure-Activity Relationships (SAR)

Chloro Substitution :

- The meta-chloro group in this compound fills a hydrophobic pocket in LpxH, mimicking the terminal methyl group of UDP-DAGn. This modification reduces conformational flexibility, stabilizing the inhibitor-enzyme complex .

Pyridine vs. Phenyl Rings :

- Replacing the phenyl ring in AZ1 with pyridine (JH-Lph-86) improved π-π interactions with LpxH’s aromatic residues, lowering MIC from >64 μg/mL (AZ1) to 0.25 μg/mL .

Dual Substitutions :

- Compounds like JH-Lph-92 and JH-Lph-97 combine chloro and trifluoromethyl groups on pyridine, achieving IC50 values as low as 4.6 nM —an 18-fold enhancement over JH-Lph-86 .

Efficacy and Clinical Relevance

- Time-Kill Kinetics : this compound and its derivatives exhibit concentration-dependent bactericidal activity, with >99% reduction in bacterial load within 24 hours at 4× MIC .

- Resistance Profile: No significant resistance development observed in serial passage assays, underscoring target specificity .

- Cytotoxicity : this compound and analogues show minimal toxicity in mammalian cell lines (e.g., HEK293), with selectivity indices >100 .

Biological Activity

JH-Lph-33 is a novel compound with significant biological activity, particularly as an antibiotic agent. This article explores its mechanism of action, efficacy against various pathogens, and detailed research findings.

Overview of this compound

This compound is derived from the parent compound AZ1, designed to inhibit the enzyme LpxH, which is crucial for the biosynthesis of lipid A in Gram-negative bacteria. Its structural modifications enhance its binding affinity and potency against resistant strains.

The primary action of this compound involves competitive inhibition of LpxH. Research indicates that it binds effectively to the active site of LpxH, preventing the enzyme from catalyzing its substrate. This was confirmed through dose-response studies, revealing a shift in IC50 values based on substrate concentration, indicative of competitive inhibition dynamics.

Key Findings:

- IC50 Values :

- Against K. pneumoniae LpxH: 0.026 μM

- Against E. coli LpxH: 0.046 μM

- Minimum Inhibitory Concentration (MIC) :

- For K. pneumoniae: 1.6 μg/mL

- For E. coli: 0.66 μg/mL

These findings demonstrate that this compound exhibits significantly improved potency compared to its predecessor AZ1, which had higher IC50 values of 0.36 μM and 0.14 μM against the same pathogens respectively .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other compounds:

| Compound | Pathogen | IC50 (μM) | MIC (μg/mL) |

|---|---|---|---|

| AZ1 | K. pneumoniae | 0.36 | >64 |

| AZ1 | E. coli | 0.14 | >64 |

| This compound | K. pneumoniae | 0.026 | 1.6 |

| This compound | E. coli | 0.046 | 0.66 |

This table illustrates the enhanced activity of this compound over AZ1, highlighting its potential as a more effective antibiotic agent.

Case Studies and Research Findings

A series of laboratory studies have been conducted to assess the biological activity and safety profile of this compound:

-

In Vitro Studies :

- This compound was tested against various strains of Klebsiella pneumoniae and Escherichia coli, showing potent inhibition at concentrations significantly lower than those required for AZ1.

- The compound's effectiveness was further validated in cell culture assays, where it inhibited bacterial growth at concentrations as low as 2.8 μg/mL for K. pneumoniae.

- Structural Analysis :

-

Resistance Studies :

- Investigations into resistance mechanisms indicated that this compound maintains efficacy even against some multidrug-resistant strains, suggesting a robust potential for clinical application.

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of JH-Lph-33, and how does it differ from other LpxH inhibitors?

this compound is a small-molecule inhibitor targeting the bacterial enzyme LpxH, which is critical for lipid A biosynthesis in Gram-negative pathogens. Unlike AZ1 and JH-LPH-28, this compound demonstrates superior inhibitory activity, with IC50 values of 0.026 µM (against Klebsiella pneumoniae) and 0.046 µM (against Escherichia coli), suggesting higher binding affinity or improved enzyme interaction kinetics . To validate its mechanism, researchers should perform enzyme inhibition assays alongside structural studies (e.g., X-ray crystallography) to compare binding modes with other inhibitors.

Q. How should researchers design experiments to assess this compound’s efficacy in vitro?

A robust experimental design includes:

- Bacterial strains : Use clinically relevant isolates of K. pneumoniae and E. coli with documented antibiotic resistance profiles.

- Concentration ranges : Base testing on IC50 values (e.g., 0.01–1 µM for this compound) to determine minimum inhibitory concentrations (MICs).

- Controls : Include AZ1 and JH-LPH-28 as comparator inhibitors .

- Replication : Perform triplicate experiments with statistical analysis (e.g., ANOVA) to ensure reproducibility .

Q. What are the critical steps to ensure experimental reproducibility when studying this compound?

- Detailed protocols : Document compound preparation (solvents, storage conditions), bacterial culture methods, and assay parameters (pH, temperature).

- Data transparency : Report raw data, including outliers, in supplementary materials.

- Independent validation : Collaborate with external labs to replicate key findings .

Advanced Research Questions

Q. How can researchers optimize this compound’s inhibitory activity against multidrug-resistant (MDR) bacterial strains?

- Structure-activity relationship (SAR) studies : Modify this compound’s chemical scaffold to enhance membrane permeability or reduce efflux pump recognition.

- Synergy testing : Combine this compound with β-lactam antibiotics or efflux pump inhibitors to overcome resistance mechanisms .

- In vivo models : Use murine infection models to assess pharmacokinetics and efficacy in MDR strains .

Q. How should contradictory data on this compound’s IC50 values across studies be resolved?

- Meta-analysis : Compare experimental conditions (e.g., enzyme purity, assay buffers) across studies to identify variability sources.

- Standardization : Adopt uniform protocols from organizations like the Clinical and Laboratory Standards Institute (CLSI).

- Error analysis : Calculate measurement uncertainties (e.g., standard deviations) and use Bayesian statistics to reconcile discrepancies .

Q. What methodologies are recommended to investigate this compound’s potential off-target effects in eukaryotic cells?

- High-throughput screening : Use cell viability assays (e.g., MTT) on human cell lines (e.g., HEK293) at this compound concentrations exceeding therapeutic ranges (e.g., 10–100 µM).

- Proteomic profiling : Identify unintended interactions using affinity chromatography or mass spectrometry .

Q. How can researchers evaluate this compound’s efficacy in biofilm-associated infections?

- Biofilm models : Grow bacterial biofilms on abiotic surfaces (e.g., catheters) and treat with this compound in combination with biofilm-disrupting agents (e.g., DNase I).

- Confocal microscopy : Quantify biofilm biomass reduction using fluorescent dyes (e.g., SYTO9) .

Q. Data Analysis and Interpretation

Q. What statistical approaches are appropriate for analyzing dose-response curves in this compound studies?

- Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50/IC50 values.

- Resampling methods : Use bootstrapping to estimate confidence intervals for potency metrics .

Q. How should researchers address variability in this compound’s activity across bacterial species?

- Comparative genomics : Identify mutations in LpxH or related pathways (e.g., lipid A transporters) that correlate with reduced susceptibility.

- Machine learning : Train models on existing IC50 datasets to predict activity against untested species .

Q. Research Design and Ethical Considerations

Q. What criteria should guide the formulation of research questions for this compound studies?

- Specificity : Focus on gaps (e.g., “Does this compound retain activity in acidic infection microenvironments?”).

- Feasibility : Ensure access to specialized tools (e.g., microfluidic biofilm systems).

- Novelty : Avoid duplicating published work on AZ1/JH-LPH-28 unless addressing unresolved issues .

Q. How can researchers ethically justify in vivo testing of this compound?

- 3Rs principle : Minimize animal use via power analysis; employ alternatives (e.g., organoids) where possible.

- Regulatory compliance : Obtain approval from institutional animal care committees and adhere to ARRIVE guidelines .

Q. Key Data from Literature

| Inhibitor | Target | Source Organism | IC50 (µM) |

|---|---|---|---|

| This compound | LpxH | K. pneumoniae | 0.026 |

| This compound | LpxH | E. coli | 0.046 |

| AZ1 | LpxH | K. pneumoniae | 0.15 |

| JH-LPH-28 | LpxH | E. coli | 0.23 |

| Adapted from . |

Properties

Molecular Formula |

C21H21ClF3N3O3S |

|---|---|

Molecular Weight |

487.9 g/mol |

IUPAC Name |

1-[5-[4-[3-chloro-5-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonyl-2,3-dihydroindol-1-yl]ethanone |

InChI |

InChI=1S/C21H21ClF3N3O3S/c1-14(29)28-5-4-15-10-19(2-3-20(15)28)32(30,31)27-8-6-26(7-9-27)18-12-16(21(23,24)25)11-17(22)13-18/h2-3,10-13H,4-9H2,1H3 |

InChI Key |

PDEIRNVIXFZSSJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=CC(=CC(=C4)C(F)(F)F)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.